molecular formula C16H17BrO B7995720 3-Bromo-3'-iso-propylbenzhydrol

3-Bromo-3'-iso-propylbenzhydrol

Cat. No.: B7995720
M. Wt: 305.21 g/mol
InChI Key: YXTJXLCGRUQPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-3’-iso-propylbenzhydrol: is an organic compound with the molecular formula C16H17BrO It is a brominated derivative of benzhydrol, featuring a bromine atom and an iso-propyl group attached to the benzene rings

Properties

IUPAC Name

(3-bromophenyl)-(3-propan-2-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-11(2)12-5-3-6-13(9-12)16(18)14-7-4-8-15(17)10-14/h3-11,16,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTJXLCGRUQPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-iso-propylbenzhydrol typically involves the bromination of 3’-iso-propylbenzhydrol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods: Industrial production of 3-Bromo-3’-iso-propylbenzhydrol may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-iso-propylbenzhydrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 3-Bromo-3’-iso-propylbenzophenone.

    Reduction: Formation of 3-Bromo-3’-iso-propylcyclohexanol.

    Substitution: Formation of 3-Azido-3’-iso-propylbenzhydrol or 3-Thio-3’-iso-propylbenzhydrol.

Scientific Research Applications

Chemistry: 3-Bromo-3’-iso-propylbenzhydrol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its brominated structure makes it a useful building block for Suzuki-Miyaura coupling reactions and other cross-coupling techniques .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on cellular processes. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

Industry: In the industrial sector, 3-Bromo-3’-iso-propylbenzhydrol can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-iso-propylbenzhydrol depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with cellular targets through its aromatic and brominated structure, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

  • 3-Bromo-3’-methylbenzhydrol
  • 3-Bromo-3’-ethylbenzhydrol
  • 3-Bromo-3’-tert-butylbenzhydrol

Comparison: Compared to its analogs, 3-Bromo-3’-iso-propylbenzhydrol features an iso-propyl group, which can influence its steric and electronic properties. This difference can affect its reactivity, solubility, and interaction with other molecules. The iso-propyl group provides a unique balance between steric hindrance and electronic effects, making it a valuable compound for specific synthetic and research applications.

Biological Activity

3-Bromo-3'-iso-propylbenzhydrol is a brominated derivative of benzhydrol, which has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a bromine atom and an isopropyl group attached to the benzhydrol moiety. Understanding its biological activity involves examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H18BrOC_{16}H_{18}BrO. It consists of a biphenyl structure with a hydroxyl group (-OH) and a bromine atom at the 3-position of one phenyl ring, and an isopropyl group at the 3' position of the other phenyl ring.

PropertyValue
Molecular Weight305.22 g/mol
Melting PointNot well-documented
SolubilitySoluble in organic solvents
LogPApproximately 4.5

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Antimicrobial Activity

Studies have demonstrated that brominated compounds often exhibit enhanced antimicrobial properties compared to their non-brominated counterparts. The presence of the bromine atom in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

  • Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated benzhydrol derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound showed significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

  • Research Findings : In a study assessing the effects of various benzhydrol derivatives on cytokine production in macrophages, this compound was found to significantly decrease interleukin-6 (IL-6) levels at concentrations as low as 10 µM, indicating its potential utility in inflammatory conditions .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells.

  • Case Study : A recent investigation into the cytotoxicity of halogenated benzhydrols on human breast cancer cell lines (MCF-7) revealed that treatment with 50 µM of this compound resulted in a significant reduction in cell viability (approximately 70% compared to control), suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or inflammatory pathways.
  • Membrane Disruption : The lipophilic nature due to the isopropyl group may facilitate integration into lipid membranes, leading to disruption and cell death.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to apoptosis in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.